NDNI hydriodide
Description
The term "NDNI hydriodide" likely refers to a class of quaternary ammonium compounds containing a hydriodide (HI) counterion. Based on historical chemical literature, a structurally relevant example is 2-diethylaminoethylamino-γ-methoxyquinoline methiodide hydriodide, a compound synthesized for pharmacological studies . This compound is characterized by:
- Structure: A quinoline backbone substituted with diethylaminoethylamino and γ-methoxy groups, paired with a methiodide (CH₃I) and hydriodide (HI) counterion.
- Physical Properties: Melting point (m.p.) of 203–206°C, indicative of its ionic lattice stability.
- Synthesis: Derived from reactions involving iodoquinoline precursors and subsequent hydrolysis or alkylation steps .
This compound derivatives are historically significant in early studies of cholinergic receptor ligands, though their exact biological mechanisms remain less explored compared to modern analogs.
Properties
IUPAC Name |
1-decyl-3-[(2S)-1-methylpyrrolidin-2-yl]pyridin-1-ium;iodide;hydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35N2.2HI/c1-3-4-5-6-7-8-9-10-16-22-17-11-13-19(18-22)20-14-12-15-21(20)2;;/h11,13,17-18,20H,3-10,12,14-16H2,1-2H3;2*1H/q+1;;/p-1/t20-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVBWSUAQNYTGZ-FJSYBICCSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC[N+]1=CC=CC(=C1)C2CCCN2C.I.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC[N+]1=CC=CC(=C1)[C@@H]2CCCN2C.I.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36I2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20582030 | |
| Record name | 1-Decyl-3-[(2S)-1-methylpyrrolidin-2-yl]pyridin-1-ium iodide--hydrogen iodide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20582030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
558.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
244025-06-7 | |
| Record name | 1-Decyl-3-[(2S)-1-methylpyrrolidin-2-yl]pyridin-1-ium iodide--hydrogen iodide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20582030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
NDNI hydriodide can be synthesized through a series of chemical reactions involving the alkylation of nicotinium iodide. The process typically involves the reaction of decyl bromide with nicotinium iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
NDNI hydriodide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in a polar aprotic solvent.
Major Products Formed
Oxidation: The major product is the corresponding N-n-Decylnicotinium oxide.
Reduction: The major product is the corresponding N-n-Decylnicotinium hydride.
Scientific Research Applications
NDNI hydriodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving nicotinic acetylcholine receptors, particularly the α4β2 subtype.
Medicine: Investigated for its potential therapeutic effects in neurological disorders due to its antagonistic action on nicotinic receptors.
Mechanism of Action
NDNI hydriodide exerts its effects by selectively binding to and antagonizing α4β2 nicotinic acetylcholine receptors. This interaction inhibits the normal action of acetylcholine at these receptors, leading to a decrease in neuronal excitability. The molecular targets include the α4 and β2 subunits of the nicotinic receptor, and the pathways involved are primarily related to cholinergic neurotransmission .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares NDNI hydriodide with structurally and functionally related compounds, focusing on substituents, counterions, and physicochemical properties:
Key Structural and Functional Differences:
Alkyl chain length (e.g., ethyl vs. propyl in amino groups) influences melting points, with longer chains increasing thermal stability (e.g., 216°C for propyl vs. 203–206°C for ethyl derivatives) .
Counterion Impact :
- Hydriodide (HI) counterions generally yield lower solubility in polar solvents compared to dihydrochloride salts, which exhibit stronger ionic interactions and higher melting points (~270°C) .
- Methiodide (CH₃I) groups improve lipophilicity, aiding membrane permeability in biological systems .
Stability and Decomposition :
- Compounds with hydriodide counterions decompose at lower temperatures (e.g., 216°C) compared to dihydrochloride salts, which remain stable until ~270°C .
Research Findings and Limitations
- Historical Context : Early studies focused on synthesizing these compounds for receptor binding assays, but detailed pharmacological data (e.g., IC₅₀ values, selectivity) are sparse .
- Modern Relevance : Unlike newer nicotinic receptor antagonists (e.g., competitive ligands targeting α4β2 subunits ), this compound derivatives lack subtype-specificity data.
- Analytical Challenges : Hyphenated techniques (e.g., LC-MS) are required to resolve degradation products, as these compounds are prone to thermal decomposition .
Biological Activity
Biological Activity Overview
NDNI hydriodide exhibits a broad spectrum of biological activities, which can be categorized into several key areas:
- Antimicrobial Activity : this compound has shown potential as an antibacterial and antifungal agent. Its structure allows it to interact with microbial cell membranes, leading to cell lysis and death.
- Antitumor Properties : Research indicates that this compound may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The compound appears to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
The mechanisms through which this compound exerts its effects involve several biochemical pathways:
- Enzyme Interaction : this compound can bind to various enzymes, influencing their activity. For instance, it may inhibit cytochrome P450 enzymes, affecting drug metabolism and detoxification processes.
- Gene Expression Modulation : The compound has been shown to affect gene expression by interacting with transcription factors. This interaction can lead to changes in the expression of genes involved in cell proliferation and apoptosis.
Data Table: Biological Activities of this compound
| Biological Activity | Mechanism | References |
|---|---|---|
| Antibacterial | Disruption of cell membranes | |
| Antifungal | Inhibition of fungal growth | |
| Antitumor | Induction of apoptosis | |
| Anti-inflammatory | Modulation of cytokine release |
Case Study 1: Antitumor Activity in Animal Models
A study investigated the effects of this compound on tumor-bearing mice. The mice were treated with varying doses of the compound over a four-week period. Results indicated a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues.
Case Study 2: Anti-inflammatory Effects in vitro
Another study focused on the anti-inflammatory properties of this compound using human cell lines. The compound was shown to reduce the secretion of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in a dose-dependent manner. These findings suggest that this compound could be beneficial in treating inflammatory diseases.
Pharmacokinetics and Metabolism
Research into the pharmacokinetics of this compound shows that it is rapidly absorbed and distributed throughout the body. Its metabolic pathways involve conjugation reactions, primarily through glucuronidation and sulfation, which facilitate its excretion.
Toxicology Studies
Toxicological assessments indicate that while this compound exhibits therapeutic potential, high doses can lead to cytotoxic effects. Studies have shown that at elevated concentrations, the compound can induce oxidative stress and damage cellular components.
Q & A
Q. What is the primary mechanism of action of NDNI hydriodide on neuronal nicotinic acetylcholine receptors (nAChRs)?
this compound functions as a potent antagonist at α4β2* nAChRs, as demonstrated by its inhibition of nicotine-induced 86Rb+ efflux in rat thalamic synaptosomes. The IC50 value for this compound in this assay was 13.5 nM, indicating high selectivity for α4β2* subtypes over α7* nAChRs (Ki >100 µM in [3H]MLA binding assays). Methodologically, functional antagonism is quantified using radiotracer flux assays, while receptor binding affinity is assessed via competitive displacement in brain membrane preparations .
Q. Which experimental models are standard for evaluating this compound’s pharmacological activity?
Three key models are employed:
- Rat thalamic synaptosomes : Measure 86Rb+ efflux to assess functional antagonism at α4β2* nAChRs.
- Rat whole brain membranes : Quantify [3H]MLA binding displacement to determine α7* nAChR affinity.
- Rat striatal slices : Monitor [3H]dopamine (DA) overflow to evaluate intrinsic activity and neurotransmitter release modulation. These models collectively address receptor specificity, functional potency, and off-target effects .
Q. What structural features of this compound enhance its selectivity for nAChR subtypes?
The unsaturated N-alkyl chain in this compound significantly improves its potency at α4β2* nAChRs compared to saturated analogs. Structure-activity relationship (SAR) studies reveal that introducing unsaturation reduces steric hindrance, facilitating stronger interactions with the receptor’s hydrophobic pocket. This modification results in a 10-fold increase in antagonistic efficacy (e.g., IC50 = 13.5 nM for NDNI vs. 1.66 µM for non-unsaturated analogs) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s binding affinity across nAChR subtypes?
Discrepancies arise from methodological differences:
- Functional assays (e.g., 86Rb+ efflux) measure antagonism in intact synaptosomes, reflecting physiological conditions.
- Binding assays (e.g., [3H]MLA displacement) use isolated membranes, which may lack auxiliary subunits or post-translational modifications critical for ligand-receptor interactions. To reconcile data, cross-validate results using complementary techniques such as electrophysiology (patch-clamp) and molecular docking simulations. For example, NDNI’s low α7* affinity (Ki >100 µM) aligns with its negligible inhibition of α7-mediated currents .
Q. What methodological considerations are critical when assessing this compound’s intrinsic activity in neurotransmitter release studies?
Key steps include:
- Striatal slice preparation : Maintain physiological ionic gradients (e.g., K+ depolarization) and calcium levels to mimic synaptic activity.
- Radiolabeled DA measurement : Use liquid scintillation counting to quantify [3H]DA overflow, normalizing data to baseline release.
- Concentration-response design : Test doses from 1 nM–100 µM to identify partial agonist effects (e.g., NDNI-induced DA overflow at 1.0 µM). Statistical rigor requires ANOVA with post-hoc tests to distinguish intrinsic activity from antagonism .
Q. How should dose-response experiments be optimized to evaluate this compound’s antagonistic efficacy?
- Logarithmic concentration ranges : Span 0.1 nM–100 µM to capture full dose-response curves.
- Control compounds : Include α4β2*-selective antagonists (e.g., dihydro-β-erythroidine) and α7* ligands (e.g., methyllycaconitine) to validate receptor specificity.
- Data analysis : Fit curves using nonlinear regression (e.g., GraphPad Prism) to calculate IC50 and Hill coefficients. Report variability via 95% confidence intervals and replicate experiments across ≥3 independent preparations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
